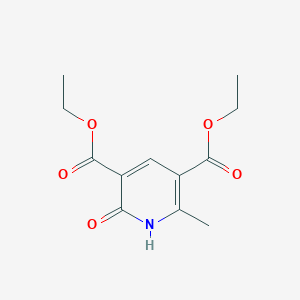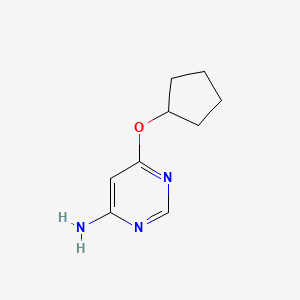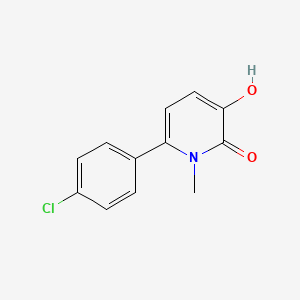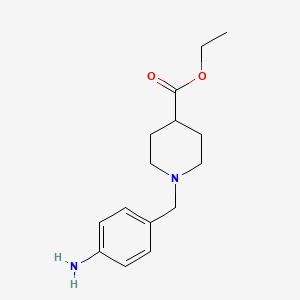
ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of an ethyl ester group, a piperidine ring, and a benzyl group substituted with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate typically involves the reaction of 4-aminobenzyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the benzyl group.
Reduction: The corresponding alcohol of the ester group.
Substitution: Halogenated or nitrated derivatives of the benzyl group.
Applications De Recherche Scientifique
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The amino group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. The ethyl ester group may undergo hydrolysis to release the active form of the compound, which can then interact with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate
- Ethyl 4-amino-1-piperidinecarboxylate
- Ethyl 1-benzylpiperidine-4-carboxylate
Uniqueness
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate is unique due to the position of the amino group on the benzyl ring, which can influence its reactivity and binding affinity. Compared to its isomer, ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate, the 4-amino derivative may exhibit different pharmacological properties and chemical reactivity.
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
ethyl 1-[(4-aminophenyl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)11-12-3-5-14(16)6-4-12/h3-6,13H,2,7-11,16H2,1H3 |
Clé InChI |
UVUDNJXFMOTJFN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


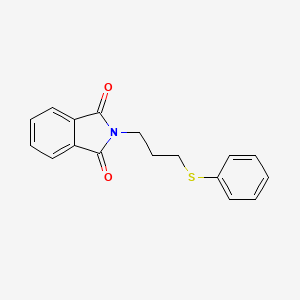
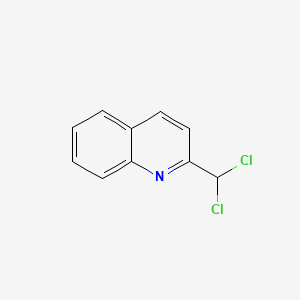
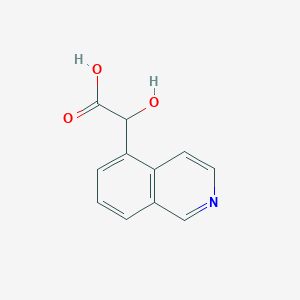
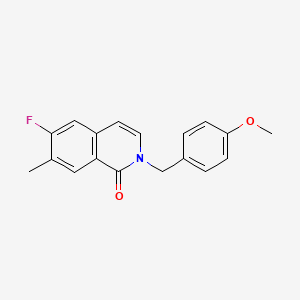
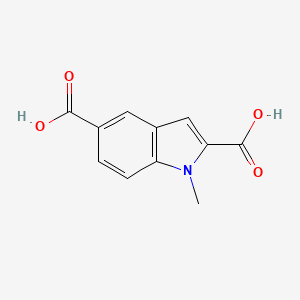
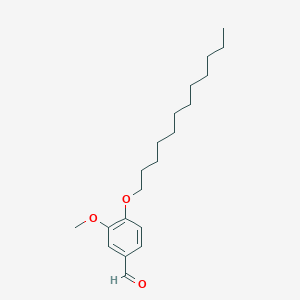

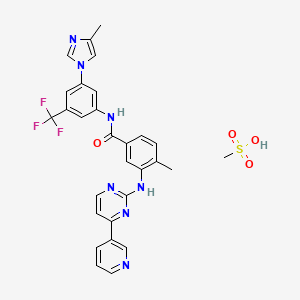
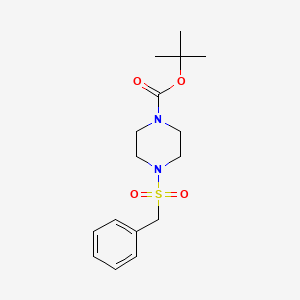
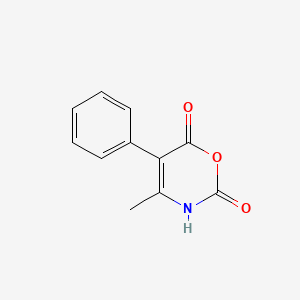
![13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8743579.png)
